2-Chloro-3-ethoxypyridine
Overview
Description
2-Chloro-3-ethoxypyridine is a heterocyclic compound with the molecular formula C7H8ClNO. It is a pale yellow liquid with a boiling point of 198-200°C. This compound has gained significant attention due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-3-ethoxypyridine involves the reaction of 2-chloropyridin-3-ol with iodoethane in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at room temperature for 48 hours. The mixture is then filtered, and the product is extracted with ethyl acetate. After washing and drying, the product is purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-3-ethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activity and is studied for its effects on various biological systems.
Medicine: It is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethoxypyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another isomer with similar applications in the chemical industry.
4-Chloropyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Chloro-3-ethoxypyridine is unique due to its ethoxy group, which imparts distinct chemical and biological properties compared to other chloropyridine isomers. This makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-chloro-3-ethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDYDIGWWLACKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485195 | |
Record name | 2-chloro-3-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63756-58-1 | |
Record name | 2-chloro-3-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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